1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Overview
Description
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H15Cl2N2S. It is a derivative of piperazine, where the piperazine ring is substituted with a benzo[b]thiophene moiety. This compound is known for its applications in the synthesis of pharmaceuticals, particularly as an intermediate in the production of brexpiprazole, an antipsychotic medication used to treat schizophrenia and major depressive disorder .
Mechanism of Action
Target of Action
It is known to be an intermediate in synthesizing brexpiprazole , a drug used in the treatment and prevention of mental disorders including CNS disorders .
Mode of Action
As an intermediate in the synthesis of Brexpiprazole , it may share similar pharmacological properties
Biochemical Pathways
Given its role as an intermediate in the synthesis of Brexpiprazole , it may influence similar biochemical pathways. More research is required to fully understand the biochemical pathways it affects.
Result of Action
As an intermediate in the synthesis of Brexpiprazole , it may have similar effects
Preparation Methods
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one.
Buchwald-Hartwig Amination: The key step involves a palladium-catalyzed Buchwald-Hartwig amination reaction between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol.
Hydrochloride Formation: The final step involves the conversion of 1-(Benzo[b]thiophen-4-yl)piperazine to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiophene ring’s sulfur atom.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted piperazines.
Scientific Research Applications
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Comparison with Similar Compounds
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride can be compared with other similar compounds:
Brexpiprazole: As an intermediate in its synthesis, it shares structural similarities with brexpiprazole, which also contains a benzo[b]thiophene moiety.
Other Piperazine Derivatives: Compounds like 1-(1-benzothiophen-4-yl)piperazine and tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate are structurally related and used in similar applications.
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-4,9,13H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUGUDMFAWBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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